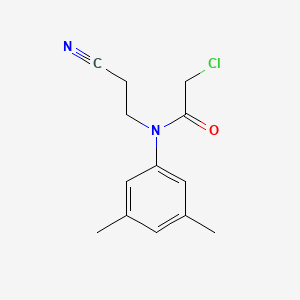

2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)acetamide is a chlorinated acetamide with cyanoethyl and dimethylphenyl substituents. While the specific compound is not directly studied in the provided papers, related chlorinated acetamides have been extensively researched. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and agrochemicals. The structural analogs provided in the papers offer insights into the molecular structure, synthesis, and properties that could be extrapolated to the compound .

Synthesis Analysis

The synthesis of chlorinated acetamides typically involves the acylation of aniline derivatives with chloroacetyl chloride. For instance, N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and N-(3,5-dimethylphenyl)-2,2-dichloroacetamide were synthesized and characterized through spectroscopic methods . Similarly, 2-chloro-N-(2,4-dinitrophenyl) acetamide was synthesized and characterized by NMR spectroscopy, ESI-MS, X-ray crystallography, and elemental analysis . These methods could potentially be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of chlorinated acetamides is often characterized by X-ray crystallography, which provides detailed information about the intramolecular and intermolecular interactions. For example, the crystal structure of 2-chloro-N-(2,4-dinitrophenyl) acetamide revealed intramolecular hydrogen bonding and intermolecular interactions that contribute to the crystal packing . These structural features are crucial for understanding the stability and reactivity of the compound.

Chemical Reactions Analysis

Chlorinated acetamides can participate in various chemical reactions due to the presence of reactive functional groups. The amide group can engage in hydrogen bonding, as seen in the crystal structures of related compounds . The chloro group may also undergo substitution reactions, which could be relevant for further chemical modifications of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated acetamides, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the optical properties of 2-chloro-N-(2,4-dinitrophenyl) acetamide were investigated using UV-vis spectrophotometry, showing solvatochromic effects in different solvents . Quantum chemical calculations can provide insights into the vibrational spectroscopic, electronic, and thermodynamic properties of these compounds . Such analyses are essential for predicting the behavior of the compound in various environments and for its potential applications.

Scientific Research Applications

Herbicide Efficacy and Usage

2-Chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)-acetamide is explored as a pre-emergent or early post-emergent herbicide. It's effective against annual grasses and broad-leaved weeds in various crops, including cotton, brassicas, maize, and soybeans (Weisshaar & Böger, 1989).

Chemical Properties and Characterization

Research on N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including the structure, crystallography, and potential as pesticides, has been conducted. These studies have yielded detailed X-ray powder diffraction data and insights into their pesticidal potential (Olszewska, Tarasiuk, & Pikus, 2011).

Reactions and Hydrolysis

Studies on acid-catalyzed hydrolysis of a pyrazol α-chloroacetanilide derivative revealed interesting reactions. The hydrolysis process leads to various compounds, indicating complex chemical behaviors and potential applications in synthesis and breakdown processes (Rouchaud, Metsue, Gustin, Moulart, & Herin, 2010).

Structural and Molecular Analysis

The conformation and bonding in N-(3,4-Dimethylphenyl)acetamide have been analyzed, providing insights into the molecular structure and interactions. Such studies are crucial for understanding the properties of related compounds and for designing new molecules with specific characteristics (Gowda, Foro, & Fuess, 2007).

Synthesis and Applications

Research on the synthesis and application of related compounds, such as efaproxiral, demonstrates the versatility of 2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)acetamide derivatives in medicinal chemistry. Efaproxiral, synthesized from related compounds, showcases the potential for developing therapeutics and other useful agents (Zhang, 2008).

properties

IUPAC Name |

2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O/c1-10-6-11(2)8-12(7-10)16(5-3-4-15)13(17)9-14/h6-8H,3,5,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWYEBONAMUZGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N(CCC#N)C(=O)CCl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

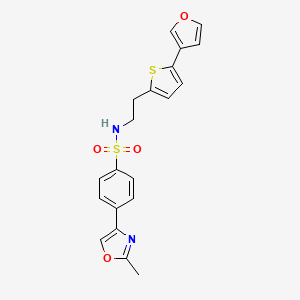

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B3016844.png)

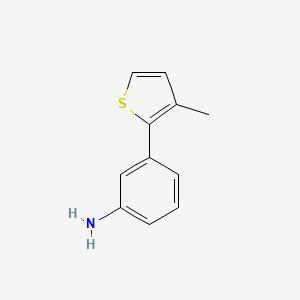

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B3016848.png)

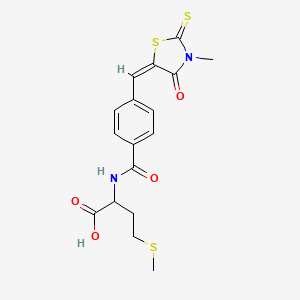

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3016851.png)

![Tert-butyl 2-(6-bromopyridine-3-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B3016860.png)